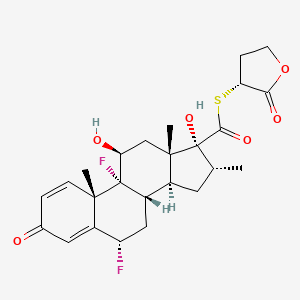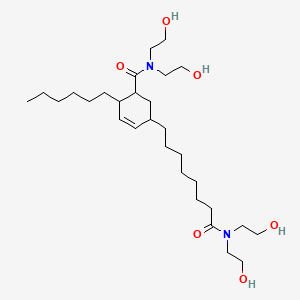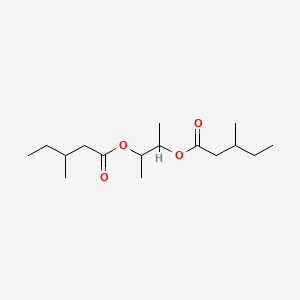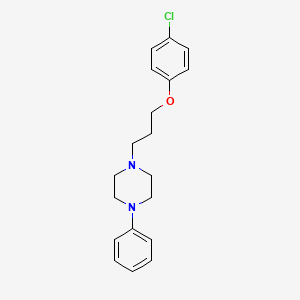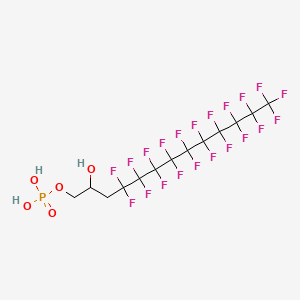
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be done using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: Finally, the hydroxylated intermediate is phosphorylated to introduce the dihydrogen phosphate group (-PO4H2). This step can be carried out using phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination, hydroxylation, and phosphorylation processes. These processes are optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group (-C=O). Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, using thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and materials.
Biology: Employed in the study of biological membranes and proteins due to its unique interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate involves its interaction with molecular targets through its fluorinated chain and functional groups. The extensive fluorination enhances its binding affinity to hydrophobic regions of proteins and membranes, while the hydroxyl and phosphate groups facilitate interactions with polar and charged sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl dihydrogen phosphate stands out due to its unique combination of extensive fluorination, hydroxylation, and phosphorylation. This combination imparts a distinct set of chemical and physical properties, making it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological molecules.
Properties
CAS No. |
94158-70-0 |
|---|---|
Molecular Formula |
C13H8F21O5P |
Molecular Weight |
674.14 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl) dihydrogen phosphate |
InChI |
InChI=1S/C13H8F21O5P/c14-4(15,1-3(35)2-39-40(36,37)38)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3,35H,1-2H2,(H2,36,37,38) |
InChI Key |
NQLRFTJXTHUSEC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
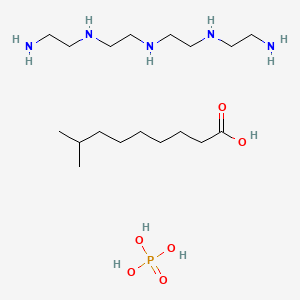
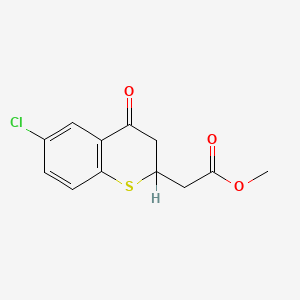


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
